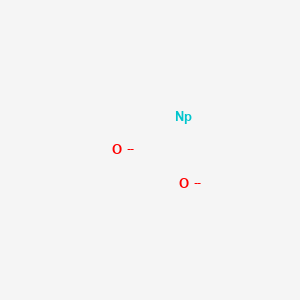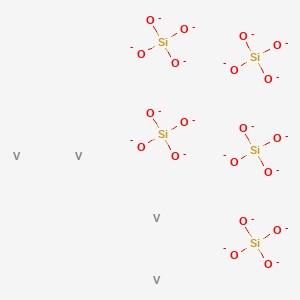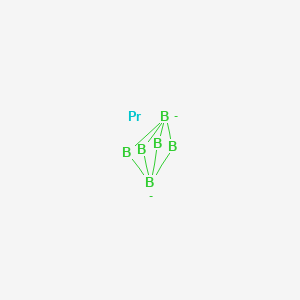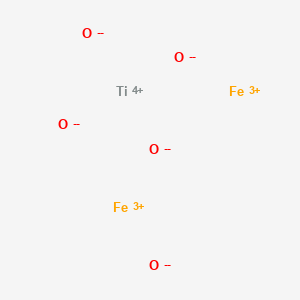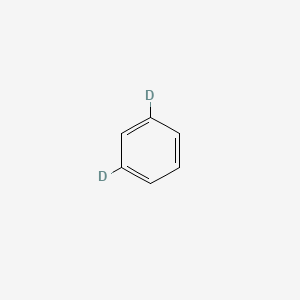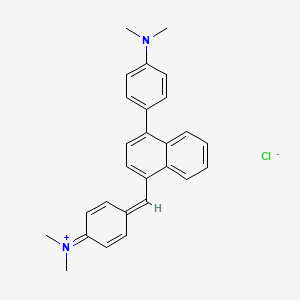
Naphthalene green
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene green is a fluorescent dye that has been widely used in scientific research for several decades. It is a member of the triarylmethane family of dyes and is commonly used as a marker for various biological processes.
Wissenschaftliche Forschungsanwendungen
Wastewater Treatment: Adsorption of NAPG
NAPG has been investigated for its ability to adsorb naphthalene polycyclic aromatic hydrocarbon (PAH) from wastewater. Researchers synthesized a green magnetic composite (mCS/GO) using water hyacinth extract and proanthocyanidin. The composite demonstrated high adsorption capacity for naphthalene, primarily through π-π and hydrophobic interactions. Additionally, chemisorption played a role in the adsorptive process. The green mCS/GO was effectively regenerated and reused, making it a promising adsorbent for real-world applications .
Plant Growth Regulation: Naphthalene Acetic Acid (NAA)
NAA, similar to naturally occurring indole-3-acetic acid (IAA), stimulates cell elongation, division, and photosynthesis. It influences processes like flower induction, fruit set, and delaying senescence. In agriculture, NAA is used to increase fruit crop productivity and prevent pre-harvest fruit drop. It also inhibits bud sprouting .
Fluorescent Emitters: NAPG in Electroluminescence
NAPG-based narrowband pure-green emitters have been developed. These emitters exhibit efficient and ultrapure electroluminescence, making them valuable for display technologies and optoelectronic devices .
Toxicology and Controversy: Naphthalene Toxicity
The toxicity of naphthalene remains controversial. Research efforts have focused on understanding its toxicokinetics, mode of action, and effects at low doses. Industry-sponsored studies aim to shed light on naphthalene’s impact, especially concerning its presence in industrial effluents .
Soil Ecology: NAPG and Soil Fauna
Application of naphthalene significantly suppresses soil fauna numbers and reduces litter-decomposing rates. This finding highlights the ecological impact of NAPG on soil ecosystems .
Wirkmechanismus
Target of Action
Naphthalene, a polycyclic aromatic hydrocarbon, has been found to interact with various targets in the environment. It has been observed to significantly enhance the biodegradation of phenanthrene by Pseudomonas sp. SL-6 . The primary targets of naphthalene are the enzymes involved in the catabolism of polycyclic aromatic hydrocarbons (PAHs), transporters, and electron transfer carriers .
Mode of Action
Naphthalene interacts with its targets through various mechanisms. In the process of enhancing the biodegradation of phenanthrene, the regulator NahR, activated by salicylate (an intermediate of naphthalene biodegradation), up-regulates degradation enzymes (NahABCDE and SalABCDEFGH), which enhances the biodegradation of phenanthrene and accumulation of toxic intermediate–1-hydroxy-2-naphthoic acid (1H2Na) .
Biochemical Pathways
Naphthalene affects several biochemical pathways. The up-regulated proteins mainly concentrated in PAH catabolism, Transporters, and Electron transfer carriers . The up-regulation of cytochrome C promotes the above process running smoothly .
Result of Action
The action of naphthalene results in various molecular and cellular effects. For instance, naphthalene exposure triggers the onset of oxidative stress as evidenced by the destruction of the antioxidant enzyme system . The lipid peroxidation and DNA oxidative damage levels induced by naphthalene were found to be significant .
Action Environment
The action of naphthalene is influenced by various environmental factors. Naphthalene is frequently detected in PAH-contaminated soil, and its residues may pose an eco-toxicological threat to soil organisms . The toxic effects of naphthalene are closely tied to phenolic and quinone metabolites in biological metabolism .
Eigenschaften
IUPAC Name |
[4-[[4-[4-(dimethylamino)phenyl]naphthalen-1-yl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N2.ClH/c1-28(2)23-14-9-20(10-15-23)19-22-13-18-26(27-8-6-5-7-25(22)27)21-11-16-24(17-12-21)29(3)4;/h5-19H,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKHVLOAWKJNKP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C=C4C=CC(=[N+](C)C)C=C4.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene green | |
Q & A
Q1: What is the nature of the interaction between Naphthalene Green VS and tannic acid?
A1: The research demonstrates that Naphthalene Green VS, an acid dye, forms a 1:1 complex with tannic acid []. This suggests a specific interaction occurs between these two molecules.
Q2: What is the primary driving force for complex formation between Naphthalene Green VS and tannic acid?
A2: While the study doesn't explicitly investigate the binding mechanism, it suggests that hydrogen bonding plays a crucial role in complex formation. This suggestion is based on the ΔH° (enthalpy change) values obtained for the interaction [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





